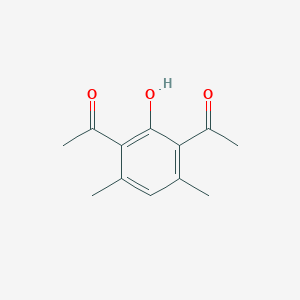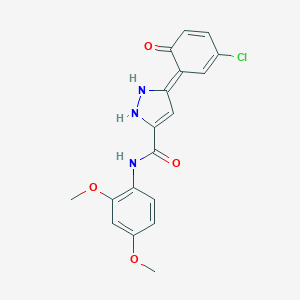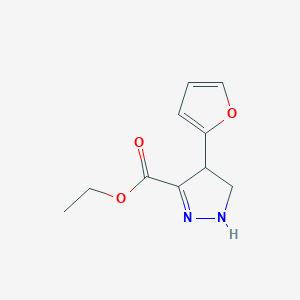![molecular formula C16H11N7O2 B265754 10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)
10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TAT, is a heterocyclic compound that has been the subject of scientific research due to its potential biomedical applications. This molecule has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been the subject of extensive scientific research due to its potential biomedical applications. One area of research has focused on the use of this compound as a fluorescent probe for imaging biological systems. This compound has been found to exhibit strong fluorescence properties, which make it useful for imaging cellular structures and processes.
Another area of research has focused on the use of this compound as a potential therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. These effects make it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is complex and not yet fully understood. However, it is believed that this compound interacts with cellular targets, such as enzymes and receptors, to produce its biochemical and physiological effects. This compound has been found to bind to DNA and RNA, which suggests that it may also play a role in gene regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a reduction in inflammation and the growth of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its strong fluorescence properties, which make it useful for imaging biological systems. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers.
However, there are also limitations to using this compound in lab experiments. This compound is a relatively large molecule, which can make it difficult to penetrate cell membranes and interact with cellular targets. Additionally, this compound has been found to exhibit toxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of research could focus on the development of new drugs and therapies based on the anti-inflammatory and anti-cancer properties of this compound. Another area of research could focus on the use of this compound as a fluorescent probe for imaging biological systems. Finally, research could also focus on the further elucidation of the mechanism of action of this compound, which could lead to a better understanding of its potential biomedical applications.
Méthodes De Synthèse
The synthesis of 10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a multistep process that requires careful attention to detail. One common method involves the reaction of furan-2-ylamine with 2,4,5,6,7,11,12-heptazatrien-1,3,9,11-tetracarboxylic dianhydride in the presence of a catalyst. This reaction yields a mixture of this compound isomers, which can be separated and purified using chromatography techniques.
Propriétés
Formule moléculaire |
C16H11N7O2 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C16H11N7O2/c24-15-13-11(12(18-19-15)10-7-4-8-25-10)14(9-5-2-1-3-6-9)23-16(17-13)20-21-22-23/h1-8,14,21-22H |
Clé InChI |
GYHXGEFCQNIVMO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CO5 |
SMILES |
C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CO5 |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)




![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)

![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)
![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)
